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These application notes provide a detailed overview and experimental protocols for the primary

methods used to assess neutralizing antibody (NAb) titers following vaccination with BNT162b2

(BNTX). The included methodologies are the conventional virus neutralization test (cVNT), the

pseudovirus neutralization test (pVNT), and the surrogate virus neutralization test (sVNT).

Introduction
The induction of neutralizing antibodies is a critical indicator of protective immunity conferred by

vaccines. For SARS-CoV-2, NAbs primarily target the spike (S) protein, preventing its

interaction with the host cell receptor, angiotensin-converting enzyme 2 (ACE2), and thereby

blocking viral entry. Accurate and reliable quantification of NAb titers is essential for evaluating

vaccine efficacy, determining correlates of protection, and understanding the longevity of the

immune response. This document outlines the principles, protocols, and comparative

performance of the three main assays used for this purpose.

Methods for Assessing Neutralizing Antibody Titers
Conventional Virus Neutralization Test (cVNT)
The cVNT, often performed as a Plaque Reduction Neutralization Test (PRNT), is the gold

standard for measuring functional neutralizing antibodies.[1][2] This assay quantifies the ability
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of antibodies in a serum sample to inhibit the infection of cultured cells by the live, replication-

competent SARS-CoV-2 virus. A significant reduction in the formation of viral plaques (zones of

cell death) indicates the presence of neutralizing antibodies. Due to the use of live virus, this

test must be conducted in a Biosafety Level 3 (BSL-3) laboratory.[3]

Pseudovirus Neutralization Test (pVNT)
The pVNT is a safer alternative to the cVNT as it utilizes replication-defective viral particles,

typically based on a lentiviral or vesicular stomatitis virus (VSV) backbone.[1][4][5][6][7] These

pseudoviruses are engineered to express the SARS-CoV-2 spike protein on their surface and

carry a reporter gene (e.g., luciferase or green fluorescent protein). Neutralizing antibodies in a

serum sample will block the pseudovirus from entering target cells that express the ACE2

receptor. The NAb titer is determined by the reduction in the reporter gene signal. This assay

can be performed in a Biosafety Level 2 (BSL-2) laboratory.[8]

Surrogate Virus Neutralization Test (sVNT)
The sVNT is a high-throughput, cell-free immunoassay that mimics the virus-host cell

interaction.[3][9] It is typically an ELISA-based competitive assay that measures the ability of

antibodies in a sample to block the binding of the viral Receptor-Binding Domain (RBD) of the

spike protein to the ACE2 receptor.[9][10] The key components are purified recombinant RBD

and ACE2 proteins. This test is rapid, does not require live cells or virus, and can be performed

in a standard BSL-2 laboratory.[11]

Quantitative Data Summary
The following tables summarize the comparative performance of cVNT, pVNT, and sVNT based

on data from various studies.

Table 1: Comparison of Assay Characteristics
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Feature
Conventional Virus
Neutralization Test
(cVNT/PRNT)

Pseudovirus
Neutralization Test
(pVNT)

Surrogate Virus
Neutralization Test
(sVNT)

Principle

Measures inhibition of

live virus infection of

cells.[1]

Measures inhibition of

pseudovirus entry into

cells.[4]

Measures inhibition of

protein-protein

interaction (RBD-

ACE2).[9]

Biosafety Level BSL-3[3] BSL-2[8] BSL-2[11]

Assay Time 3-5 days[12] 2-3 days[13] 1-2 hours[10]

Throughput Low Moderate to High High

Endpoint

Reduction in viral

plaques or cytopathic

effect.[14]

Reduction in reporter

gene expression (e.g.,

luciferase, GFP).[5]

Change in optical

density (ELISA).[10]

Nature of Result Quantitative (Titer) Quantitative (Titer)

Semi-quantitative (%

inhibition) or

Quantitative (Titer)

Table 2: Performance Comparison of Neutralizing Antibody Assays
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Comparison Sensitivity Specificity
Correlation (r
or R²)

Reference(s)

sVNT vs.

cVNT/VNT

74.3% (for VNT

titers ≥10 to <40)

to 98.2% (for

VNT titers ≥40 to

<160)

99.2%

Moderate to

Strong (R² =

0.368 - 0.485)

[15][16]

sVNT vs.

cVNT/VNT

87.3% (in

COVID-19

patients)

-
Strong positive

correlation
[17]

sVNT vs. cVNT

(CPE)
72.9% 100%

High degree of

correlation (Total

coincidence rate:

87.1%)

pVNT vs. sVNT 98.88% 66.67%
Pearson's r =

0.67
[18]

sVNT vs. pVNT - - R² = 0.84 [18]

Experimental Protocols
Protocol 1: Conventional Virus Neutralization Test
(Plaque Reduction Neutralization Test - PRNT)
Materials:

SARS-CoV-2 virus stock of known titer (PFU/mL)

Vero E6 cells (or other susceptible cell line)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Serum-free medium

Patient/vaccinee serum samples
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96-well and 12- or 24-well cell culture plates

Carboxymethylcellulose (CMC) or agarose overlay medium

Crystal violet staining solution

Formalin (for fixing cells)

Procedure:

Cell Seeding: Seed Vero E6 cells in 12- or 24-well plates to form a confluent monolayer on

the day of the assay.[19]

Serum Dilution: Heat-inactivate the serum samples at 56°C for 30 minutes. Prepare serial

two-fold dilutions of the serum in serum-free medium, starting from a 1:10 dilution.[2][19]

Virus-Serum Incubation: Mix equal volumes of each serum dilution with a standardized

concentration of SARS-CoV-2 (e.g., 100 PFU per 100 µL).[2] Incubate the mixtures at 37°C

in a 5% CO₂ incubator for 1 hour to allow antibodies to neutralize the virus.[19]

Infection of Cells: Remove the culture medium from the Vero E6 cell monolayers and

inoculate the cells with the serum-virus mixtures in duplicate.[2]

Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.[19]

Overlay: Gently remove the inoculum and overlay the cells with a semi-solid medium

containing CMC or agarose. This restricts the spread of the virus, leading to the formation of

localized plaques.[19]

Incubation: Incubate the plates for 3 days at 37°C in a 5% CO₂ incubator.[20]

Fixation and Staining: After incubation, fix the cells with formalin and then stain with crystal

violet. The plaques will appear as clear zones against a background of stained, uninfected

cells.[20]

Plaque Counting and Titer Calculation: Count the number of plaques in each well. The

PRNT₅₀ titer is the reciprocal of the highest serum dilution that results in a 50% or greater

reduction in the number of plaques compared to the virus control wells (no serum).[2]
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Protocol 2: Pseudovirus Neutralization Assay (pVNA)
Materials:

SARS-CoV-2 spike-pseudotyped lentiviral particles carrying a luciferase reporter gene.

HEK293T cells stably expressing human ACE2 (HEK293T-hACE2).

Complete cell culture medium (e.g., DMEM with 10% FBS).

Patient/vaccinee serum samples.

96-well white, clear-bottom cell culture plates.

Luciferase assay substrate.

Luminometer.

Procedure:

Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well plate the day before the assay to

achieve 80-90% confluency on the day of infection.[20]

Serum Dilution: Heat-inactivate the serum samples at 56°C for 30 minutes. Prepare serial

dilutions of the serum in culture medium.[8]

Pseudovirus-Serum Incubation: In a separate 96-well plate, mix the diluted serum with an

equal volume of pseudovirus suspension. Incubate at 37°C for 1 hour.[8][20]

Infection: Add the pseudovirus-serum mixture to the pre-seeded HEK293T-hACE2 cells.[20]

Incubation: Incubate the plates at 37°C for 48-72 hours.[8]

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a

luminometer according to the manufacturer's instructions.

Titer Calculation: The relative light units (RLU) are recorded for each well. The 50% inhibitory

dilution (ID₅₀) is calculated as the serum dilution at which the RLU is reduced by 50%

compared to the virus control wells (pseudovirus without serum).
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Protocol 3: Surrogate Virus Neutralization Test (sVNT)
Materials:

sVNT ELISA kit (e.g., GenScript cPass™) containing:

ACE2-coated microplate

Horseradish peroxidase-conjugated RBD (HRP-RBD)

Positive and negative controls

Sample dilution buffer

Wash buffer

TMB substrate

Stop solution

Patient/vaccinee serum samples.

Microplate reader.

Procedure:

Sample and Control Preparation: Dilute the patient serum samples, positive control, and

negative control with the provided sample dilution buffer.[10]

Neutralization Reaction: Mix the diluted samples and controls with the HRP-RBD solution in

separate tubes and incubate at 37°C for 30 minutes. This allows the neutralizing antibodies

to bind to the HRP-RBD.[10]

Binding to ACE2 Plate: Add the mixtures to the ACE2-coated microplate wells. Incubate at

37°C for 15 minutes. During this step, the unbound HRP-RBD will bind to the ACE2 on the

plate.[10]

Washing: Wash the plate multiple times with the wash buffer to remove the HRP-RBD that

has been neutralized by antibodies and is not bound to the ACE2.[10]
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Substrate Addition and Incubation: Add the TMB substrate to each well and incubate in the

dark. A color change will occur in wells where HRP-RBD has bound to ACE2.

Stopping the Reaction: Add the stop solution to each well to quench the reaction.

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Calculation of Inhibition: The percentage of inhibition is calculated using the following

formula:

% Inhibition = (1 - (OD value of sample / OD value of negative control)) * 100

A higher percentage of inhibition indicates a higher level of neutralizing antibodies.
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Caption: Workflow for the Conventional Virus Neutralization Test (cVNT/PRNT).
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Caption: Workflow for the Pseudovirus Neutralization Test (pVNT).
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Caption: Workflow for the Surrogate Virus Neutralization Test (sVNT).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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